Cdk4-IN-2 Maintains Sub-10 Nanomolar CDK4 Potency, Comparable to Approved Dual Inhibitors
Cdk4-IN-2 demonstrates high inhibitory potency against CDK4 in cell-free enzymatic assays, with reported Ki and IC50 values both below 10 nM . This potency is comparable to the CDK4 inhibitory activity of the FDA-approved dual CDK4/6 inhibitor palbociclib, which has a reported IC50 of 11 nM for CDK4 . The data confirm that Cdk4-IN-2 achieves the necessary target engagement affinity for robust CDK4 blockade in biochemical systems .
| Evidence Dimension | CDK4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | < 10 nM |
| Comparator Or Baseline | Palbociclib: 11 nM for CDK4 |
| Quantified Difference | Comparable (<10 nM vs. 11 nM) |
| Conditions | Cell-free enzymatic assay (TargetMol data) vs. reported literature values for palbociclib. |
Why This Matters
This confirms Cdk4-IN-2 possesses the necessary CDK4 affinity to function as a potent research probe, achieving potency in the same nanomolar range as established clinical agents.
